![molecular formula C12H12N6 B13878376 8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a benzyl group attached to the nitrogen atom at position 8.
Métodos De Preparación
The synthesis of 8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of commercially available reagents to create a small library of triazolopyrazines with various substituents .
Análisis De Reacciones Químicas
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like Pd/C for the removal of protecting groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the removal of protecting groups, resulting in the formation of deprotected triazolopyrazines .
Aplicaciones Científicas De Investigación
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents. The compound has shown promise in the treatment of various diseases, including cancer, cardiovascular disorders, and type 2 diabetes . Additionally, it has applications in material sciences, where it is used in the synthesis of novel materials with unique properties .
Mecanismo De Acción
The mechanism of action of 8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrazines have been found to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various cellular processes.
Comparación Con Compuestos Similares
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-a]pyrazines These compounds share a similar triazole ring fused to different heterocyclic systemsOther similar compounds include 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines, which are known for their high thermal stability and detonation performance .
Propiedades
Fórmula molecular |
C12H12N6 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine |
InChI |
InChI=1S/C12H12N6/c13-12-16-11-10(14-6-7-18(11)17-12)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,14,15) |
Clave InChI |
ZRKRWBPSRTVSPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC=CN3C2=NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


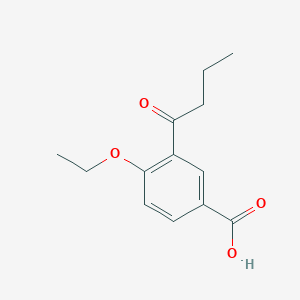
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
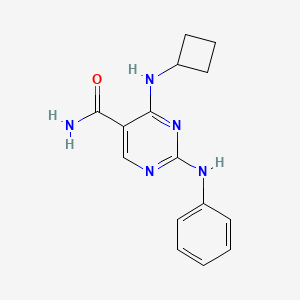
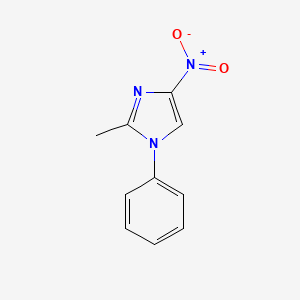
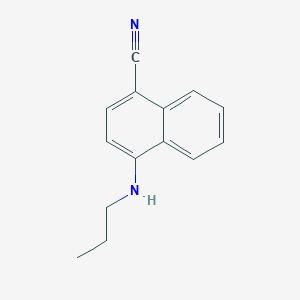
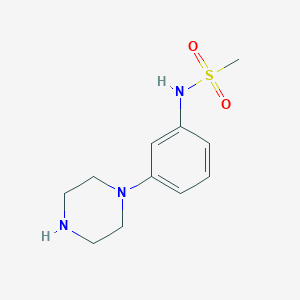
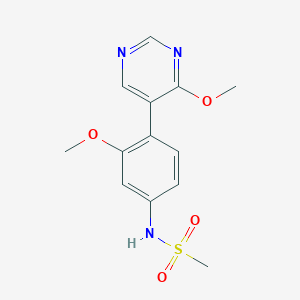

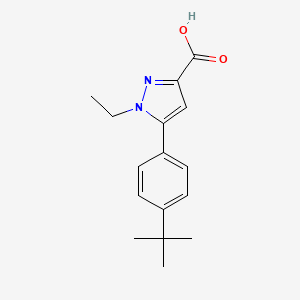

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


